molecular formula C10H11N3O3 B15067863 Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Cat. No.: B15067863
M. Wt: 221.21 g/mol
InChI Key: GPBQMQWOHBSIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (C₁₀H₁₁N₃O₃, molecular weight: 221.22 g/mol) is a fused heterocyclic compound synthesized via the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate . Its planar pyrrolo[2,3-d]pyridazine core features a near-coplanar arrangement between the pyrrole and pyridazine rings, with an interplanar angle of 0.93(9)° . Key structural attributes include:

  • Bond lengths: C4–N2 (1.291 Å) and C3–O1 (1.2397 Å), indicative of double-bond character .
  • Hydrogen bonding: N3–H3⋯O1 and N1–H1⋯N2 interactions create a 2D network in the crystal lattice .
  • Torsion angles: N1–C1–C2–C3 (179.21°) and N1–C1–C2–C5 (0.20°), confirming planarity .

This compound is part of a broader class of pyrrolopyridazines studied for their bioactivity, particularly in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-methyl-4-oxo-1,5-dihydropyrrolo[2,3-d]pyridazine-2-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)8-5(2)7-6(12-8)4-11-13-9(7)14/h4,12H,3H2,1-2H3,(H,13,14)

InChI Key

GPBQMQWOHBSIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=NNC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,2-a]pyridazine Derivatives

Compounds from HETEROCYCLES (2005) share structural motifs but differ in ring systems and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical State Notable Features
Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate (10g) C₁₁H₁₃N₃O₃ 235.24 3,7-dimethyl Oil IR: 1725 cm⁻¹ (ester C=O); ¹H NMR (CDCl₃): δ 1.29 (t, 3H, CH₂CH₃)
Ethyl 8-acetyloxy-3-methyl-1-oxo-7,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate (10h) C₁₃H₁₅N₃O₅ 293.27 8-acetyloxy, 3-methyl Not reported ¹³C NMR (CDCl₃): δ 170.1 (acetyl C=O)
Ethyl 3,5,5,8,8-pentamethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate (10j) C₁₅H₂₁N₃O₃ 279.35 3,5,5,8,8-pentamethyl Not reported HRMS: [M+H]⁺ 279.1703 (calc.), 279.1688 (obs.)

Key Differences :

  • Ring system : Pyrazolo[1,2-a]pyridazine vs. pyrrolo[2,3-d]pyridazine. The pyrazole ring (two adjacent nitrogen atoms) in 10g–10j alters electronic properties compared to the pyrrole-based target compound .

Pyrrolo[2,3-d]pyridazine Analogs

Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS: 150582-32-4)
  • Molecular formula : C₁₂H₁₅N₃O₃; Molecular weight : 249.27 g/mol .
  • Structural features : Additional methyl groups at positions 1 and 5 compared to the target compound.
  • Impact : Increased hydrophobicity and steric hindrance, which may affect crystallization and biological interactions .
Pharmacologically Active Derivatives (EP 4 374 877 A2)
  • Example : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester .
  • Key modifications : Halogen (Cl) and aryl groups enhance bioactivity and target binding.
  • Applications : These derivatives are explored as therapeutics due to improved metabolic stability and receptor affinity .

Structural and Functional Implications

Hydrogen Bonding and Crystal Packing

  • Target compound : 2D network via N–H⋯O/N interactions .
  • Pyrazolo derivatives: Limited data, but acetyloxy groups (e.g., 10h) may introduce additional H-bond acceptors .
  • Trimethyl analog (CAS: 150582-32-4) : Methyl groups likely disrupt H-bonding, reducing crystal stability compared to the target .

Q & A

Q. What is the optimal synthetic route for Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, and how are reaction conditions validated?

The compound is synthesized via cyclocondensation of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate in glacial acetic acid under reflux. Key validation steps include:

  • Monitoring reaction completion via TLC or HPLC.
  • Recrystallization from ethanol to obtain colorless crystals suitable for X-ray diffraction (XRD).
  • Confirming purity via melting point analysis and spectroscopic data (e.g., 1^1H NMR, IR) .

Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical for refinement?

Single-crystal XRD reveals:

  • Monoclinic system (P21/cP2_1/c), with unit cell parameters a=8.0030(16)a = 8.0030(16) Å, b=9.774(2)b = 9.774(2) Å, c=13.370(3)c = 13.370(3) Å, β=90.17(3)\beta = 90.17(3)^\circ.
  • Planar pyrrolopyridazine system (dihedral angle: 0.93(9)0.93(9)^\circ).
  • Double-bond character confirmed by bond lengths (C4–N2: 1.291(2) Å; C3–O1: 1.2397(19) Å).
    Refinement uses SHELXL97 with R=0.044R = 0.044, wR=0.120wR = 0.120, and hydrogen atoms treated via mixed constrained/independent models .

Q. What intermolecular interactions stabilize the crystal lattice, and how are these analyzed?

N–H⋯O and N–H⋯N hydrogen bonds form a 2D network:

  • N1–H1⋯N2 (d=2.87d = 2.87 Å, θ=161\theta = 161^\circ).
  • N3–H3⋯O1 (d=2.98d = 2.98 Å, θ=168\theta = 168^\circ).
    Graph set analysis (Etter’s formalism) identifies R22(8)R_2^2(8) and R22(10)R_2^2(10) motifs, validated using PLATON and SHELXPRO .

Q. What biological activities are associated with pyrrolopyridazine derivatives, and how is this compound positioned in pharmacological research?

Pyrrolopyridazines exhibit antitumor, antimicrobial, and kinase inhibition activities. The title compound’s planar structure and hydrogen-bonding capacity suggest potential as a scaffold for drug design, though specific biological assays (e.g., IC50_{50} determination) are required for validation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., over-oxidation or dimerization)?

  • Experimental Design:
    • Use ceric ammonium nitrate (CAN) in stoichiometric ratios (4:1 CAN:substrate) to control oxidation.
    • Monitor reaction temperature (reflux vs. room temperature) to avoid decomposition.
    • Employ high-purity solvents (e.g., anhydrous THF) to prevent hydrolysis.
    • Data Contradiction: Discrepancies in yield (82–84%) across studies may arise from recrystallization efficiency or trace moisture .

Q. How do torsion angles and puckering parameters inform conformational analysis, and what discrepancies exist in reported data?

  • Torsion angles (N1–C1–C2–C3: 179.21(14)179.21(14)^\circ; N1–C1–C2–C5: 0.20(18)0.20(18)^\circ) confirm near-planarity.
  • Puckering amplitude (q=0.18q = 0.18 Å) and Cremer-Pople parameters quantify ring distortion.
  • Contradiction: Minor deviations in hydrogen-bond angles (±2\pm 2^\circ) between studies suggest solvent effects or refinement artifacts .

Q. What computational methods validate the experimental hydrogen-bonding network, and how do they address crystallographic uncertainties?

  • Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) compare calculated vs. experimental bond lengths.
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O⋯H/N⋯H contributions > 25%).
  • Limitation: Discrepancies in H-atom positions (riding vs. freely refined models) require careful treatment in electron density maps .

Q. How can polymorphism or solvatomorphism be investigated for this compound, and what analytical techniques are prioritized?

  • Methodology:
    • Screen crystallization solvents (e.g., ethanol, DMF, acetonitrile) under varied temperatures.
    • Use Powder XRD and DSC to identify polymorphic transitions.
    • Pair Raman spectroscopy with DFT to distinguish conformational vs. packing differences.
  • Challenge: Limited solubility in non-polar solvents complicates phase identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.